molecular formula C23H22N2O3 B304052 N-[2-(2-furyl)-1-(4-toluidinocarbonyl)vinyl]-3,4-dimethylbenzamide

N-[2-(2-furyl)-1-(4-toluidinocarbonyl)vinyl]-3,4-dimethylbenzamide

Katalognummer B304052
Molekulargewicht: 374.4 g/mol
InChI-Schlüssel: UDKBFAMXBMLJTL-STZFKDTASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(2-furyl)-1-(4-toluidinocarbonyl)vinyl]-3,4-dimethylbenzamide, commonly known as FTI-277, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. It is a member of a class of compounds known as farnesyltransferase inhibitors, which target the farnesyltransferase enzyme that is involved in the processing of a number of proteins that are important in cancer cell growth and survival.

Wirkmechanismus

FTI-277 works by inhibiting the activity of the farnesyltransferase enzyme, which is involved in the processing of a number of proteins that are important in cancer cell growth and survival. By inhibiting this enzyme, FTI-277 prevents the production of these proteins and thereby disrupts the signaling pathways that are critical for cancer cell growth and survival.
Biochemical and Physiological Effects:
FTI-277 has been shown to have a number of biochemical and physiological effects in cancer cells. These include inhibition of cell growth, induction of apoptosis (programmed cell death), and disruption of cell signaling pathways. FTI-277 has also been shown to have effects on the immune system, including the activation of immune cells that can help to fight cancer.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using FTI-277 in lab experiments is that it has been extensively studied and has a well-characterized mechanism of action. However, one limitation of using FTI-277 is that it can be difficult to work with due to its low solubility in water and other common solvents. Additionally, the use of FTI-277 in lab experiments may not fully replicate the conditions of cancer cells in the human body, and further research is needed to determine the full potential of this compound in cancer treatment.

Zukünftige Richtungen

There are a number of potential future directions for research on FTI-277. One area of interest is the development of new methods for synthesizing this compound that are more efficient and cost-effective. Additionally, further research is needed to determine the full range of cancers that can be treated with FTI-277, as well as the optimal dosing and administration strategies for this compound. Finally, there is potential for the development of new farnesyltransferase inhibitors that are even more effective than FTI-277, and that may have fewer side effects.

Synthesemethoden

FTI-277 can be synthesized using a variety of methods, including the use of palladium-catalyzed cross-coupling reactions and the use of the Horner-Wadsworth-Emmons reaction. The synthesis of FTI-277 typically involves the use of multiple steps and the use of specialized equipment and reagents.

Wissenschaftliche Forschungsanwendungen

FTI-277 has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth and survival of a number of different types of cancer cells, including breast cancer, lung cancer, and pancreatic cancer. FTI-277 has also been shown to have synergistic effects when used in combination with other cancer treatments, such as chemotherapy and radiation therapy.

Eigenschaften

Produktname

N-[2-(2-furyl)-1-(4-toluidinocarbonyl)vinyl]-3,4-dimethylbenzamide

Molekularformel

C23H22N2O3

Molekulargewicht

374.4 g/mol

IUPAC-Name

N-[(Z)-1-(furan-2-yl)-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]-3,4-dimethylbenzamide

InChI

InChI=1S/C23H22N2O3/c1-15-6-10-19(11-7-15)24-23(27)21(14-20-5-4-12-28-20)25-22(26)18-9-8-16(2)17(3)13-18/h4-14H,1-3H3,(H,24,27)(H,25,26)/b21-14-

InChI-Schlüssel

UDKBFAMXBMLJTL-STZFKDTASA-N

Isomerische SMILES

CC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CO2)/NC(=O)C3=CC(=C(C=C3)C)C

SMILES

CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC(=C(C=C3)C)C

Kanonische SMILES

CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC(=C(C=C3)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.